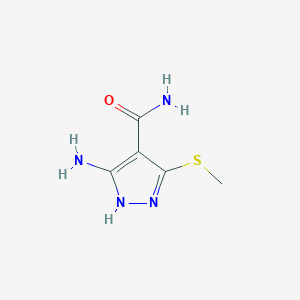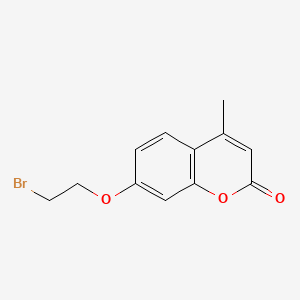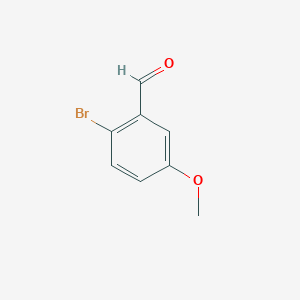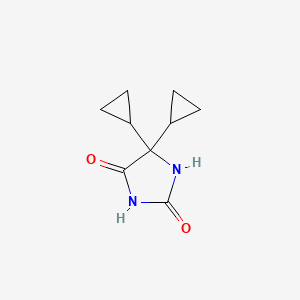
5,5-Dicyclopropylimidazolidine-2,4-dione
Descripción general
Descripción
5,5-Dicyclopropylimidazolidine-2,4-dione (DCPD) is a cyclic imidazolidinedione that is widely used in the synthesis of various organic compounds. It is a versatile and useful reagent for organic synthesis, due to its reactivity with a wide range of functional groups. DCPD is also used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals and in the study of enzyme mechanisms.
Aplicaciones Científicas De Investigación
Chemical and Biological Activities
5,5-Dicyclopropylimidazolidine-2,4-dione and its derivatives have been widely studied for their chemical and biological activities. One of the key areas of interest is their role as a scaffold in drug discovery. Compounds such as rhodanines and thiazolidine-2,4-diones, closely related to this compound, have been used to create various pharmacologically active compounds. These have shown a broad spectrum of activities, including potential in the treatment of diabetes, cancer, and microbial infections (Tomašič & Mašič, 2009).
Anticancer and Antitumor Potential
A significant amount of research focuses on the antitumor potential of this compound derivatives. Studies have shown selective activity against renal cancer and breast cancer cell lines, suggesting these compounds could serve as templates for developing more potent antitumor agents (Alanazi et al., 2013).
Antimicrobial Activity
The antimicrobial potential of derivatives of this compound has been explored, with some compounds demonstrating antibacterial activity against pathogens like S. aureus. This suggests a potential role in combating bacterial infections (Paiva et al., 2018).
Interaction with Biological Targets
The interaction of this compound derivatives with DNA has been a point of interest, particularly in the context of their potential as anticancer drugs. Studies using techniques like cyclic voltammetry and UV-Vis spectroscopy have provided insights into these interactions, indicating that these compounds might have high binding affinity with DNA and thus a role in cancer therapy (Shah et al., 2013).
Potential in Medicinal Chemistry
The structural diversity and biological activities of this compound derivatives make them attractive candidates in medicinal chemistry. They have been used to create compounds with various biological activities, including antibacterial and antifungal effects, highlighting their versatility in drug design (Mohanty et al., 2015).
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
5,5-Dicyclopropylimidazolidine-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with DNA gyrase, an enzyme crucial for DNA replication and transcription . The interaction between this compound and DNA gyrase involves binding within the ATP binding pocket, which can inhibit the enzyme’s activity and affect cellular processes . Additionally, this compound may interact with other biomolecules, such as transporters and binding proteins, further influencing its biochemical role.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with DNA gyrase can lead to alterations in gene expression, affecting the synthesis of proteins involved in critical cellular functions . Moreover, this compound may impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux and metabolite levels.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, such as enzymes and proteins. For instance, its binding to DNA gyrase within the ATP binding pocket inhibits the enzyme’s activity, leading to changes in DNA replication and transcription . Additionally, this compound may act as an enzyme inhibitor or activator, depending on the specific biochemical context. These interactions can result in changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal storage conditions, with a melting point of 199-202°C . Its degradation products and their impact on cellular processes need further investigation. Long-term studies in vitro and in vivo are essential to understand the compound’s temporal effects on cellular function and overall stability.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with DNA gyrase, for example, can influence the synthesis of nucleotides and other metabolites involved in DNA replication and repair . Additionally, this compound may interact with enzymes involved in other metabolic pathways, affecting the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. For instance, the compound may be transported across cell membranes by specific transporters, facilitating its entry into target cells and tissues . Once inside the cells, this compound may bind to proteins that direct its distribution to specific organelles or compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it interacts with DNA gyrase and other nuclear proteins, influencing DNA replication and transcription . Alternatively, this compound may be targeted to other organelles, such as mitochondria or endoplasmic reticulum, where it can modulate specific cellular processes.
Propiedades
IUPAC Name |
5,5-dicyclopropylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-7-9(5-1-2-5,6-3-4-6)11-8(13)10-7/h5-6H,1-4H2,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACISZUHKKBVJSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(C(=O)NC(=O)N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90283163 | |
| Record name | 5,5-dicyclopropylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7250-75-1 | |
| Record name | NSC30165 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5-dicyclopropylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



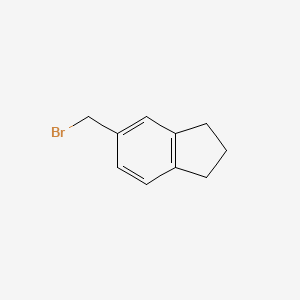

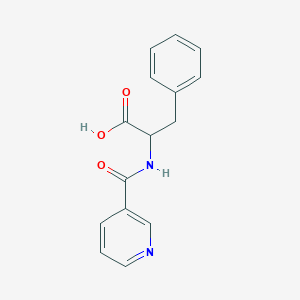
![5-bromo-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B1267448.png)
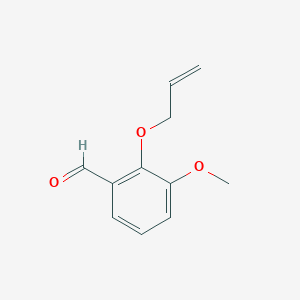
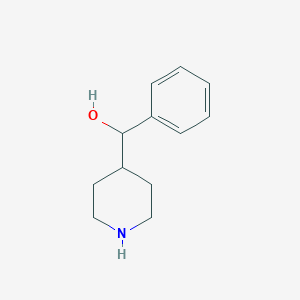
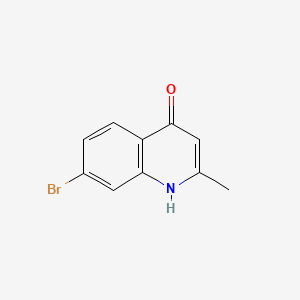
![3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1267455.png)
